molecular formula C9H16ClNO2 B1376884 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 854214-59-8

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

Cat. No. B1376884
M. Wt: 205.68 g/mol
InChI Key: ZAOQSIKNWCSTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 205.68 . The IUPAC name for this compound is 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c10-9-4-1-8(2-5-9,3-6-9)7(11)12;/h1-6,10H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is a P-gp substrate . The compound is very soluble with a solubility of 114.0 mg/ml .

Scientific Research Applications

Synthesis and Stereochemistry

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride and its derivatives have been extensively studied in the context of chemical synthesis and stereochemistry. Palkó et al. (2013) explored the efficient synthesis and stereochemical analysis of various enantiomers related to 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, enhancing the understanding of these compounds through NMR spectroscopy and X-ray crystallography (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).

Peptide Structural Influence

The compound has been used to study the influence on peptide structures. André et al. (2012) incorporated this bicyclic unit into model tripeptides, showing its potential in inducing reverse turns into peptides, a critical aspect for peptide-based drug design (André et al., 2012).

Antiprotozoal Activities

A significant area of research has been the evaluation of 4-aminobicyclo[2.2.2]octane derivatives for their antiprotozoal activities. Studies by Weis et al. (2003) and Seebacher et al. (2006, 2009) have demonstrated the potential of these compounds in combating tropical diseases like malaria and sleeping sickness, contributing to the search for novel antiprotozoal agents (Weis, Brun, Saf, & Seebacher, 2003), (Seebacher et al., 2006), (Schlapper et al., 2009).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, this compound and its analogues have been a subject of interest for drug design. For instance, research by Reynolds et al. (2001) focused on synthesizing and evaluating an aminopterin analogue, expanding the understanding of the role of such compounds in antifolate and antitumor activities (Reynolds, Johnson, Piper, & Sirotnak, 2001).

Safety And Hazards

The compound has hazard statements H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The signal word for this compound is "Warning" .

properties

IUPAC Name

4-aminobicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-9-4-1-8(2-5-9,3-6-9)7(11)12;/h1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOQSIKNWCSTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743479
Record name 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

CAS RN

854214-59-8
Record name 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.